3-bromo-N-[2-(phenylacetyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C21H16BrNO2 It is characterized by the presence of a bromine atom, a phenylacetyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[2-(phenylacetyl)phenyl]benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Often used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and phenylacetyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(phenylacetyl)phenyl]benzamide
- 4-bromo-N-[2-(phenylacetyl)phenyl]benzamide
- 3-chloro-N-[2-(phenylacetyl)phenyl]benzamide
Uniqueness
3-bromo-N-[2-(phenylacetyl)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position distinguishes it from other similar compounds and can lead to different interaction profiles and applications.
Properties
Molecular Formula |
C21H16BrNO2 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-bromo-N-[2-(2-phenylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C21H16BrNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25) |
InChI Key |
KSFUBUFQXRQHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.